

Unraveling the Allosteric Inhibition of PI5P4Ky by NIH-12848: A Technical Guide

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Compound of Interest

Compound Name: NIH-12848

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric inhibition of Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PI5P4Ky) by the selective inhibitor **NIH-12848**. It is designed to offer an in-depth understanding of the inhibitor's mechanism of action, its selectivity profile, and the experimental methodologies used for its characterization. This document will delve into the quantitative data, key experimental protocols, and the signaling pathways involved, providing a valuable resource for researchers in the field of kinase biology and drug discovery.

Quantitative Inhibition Data

The inhibitory activity of **NIH-12848** and its derivatives has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, offering a clear comparison of the inhibitor's potency and selectivity.

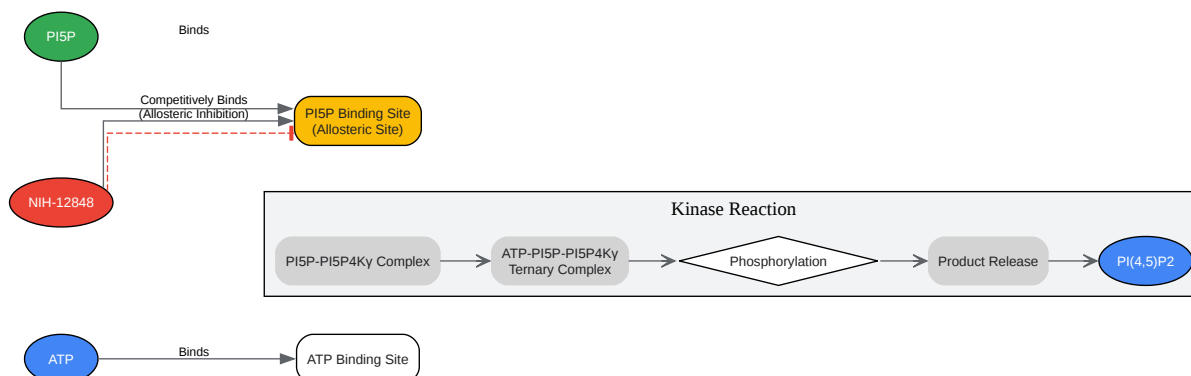
Inhibitor	Target	Assay Type	IC50 / KD	Reference
NIH-12848	PI5P4Ky	Radiometric Kinase Assay	~1 μ M - 3.3 μ M	[1][2][3]
NIH-12848	PI5P4Ky	Kinome Profiling (Binding)	2-3 μ M (apparent IC50)	[1]
NIH-12848	PI5P4K α	Radiometric Kinase Assay	> 100 μ M	[1][3]
NIH-12848	PI5P4K β	Radiometric Kinase Assay	> 100 μ M	[1][3]
Compound 40	PI5P4Ky	Binding Assay	68 nM (KD)	[4][5]
Compound 40	PI5P4K β	Binding Assay	> 30,000 nM (KD)	[4]
NCT-504	PI5P4Ky	Radiometric Kinase Assay	16 μ M	[2]

Mechanism of Allosteric Inhibition

NIH-12848 exhibits a non-ATP-competitive, allosteric mode of inhibition.[6] This mechanism is distinct from many traditional kinase inhibitors that target the highly conserved ATP-binding pocket.

Key features of the allosteric inhibition by **NIH-12848** include:

- **Binding Site:** **NIH-12848** binds to the putative phosphatidylinositol 5-phosphate (PI5P) substrate-binding site of PI5P4Ky.[1][3][7] This was confirmed through hydrogen-deuterium exchange mass spectrometry (HDX-MS) and mutagenesis studies.[1] The binding site is located approximately 18 Å away from the ATP pocket.[6][8]
- **No Effect on ATPase Activity:** The inhibitor does not affect the intrinsic ATPase activity of PI5P4Ky, further supporting that it does not interact with the ATP-binding site.[1][3]
- **High Selectivity:** The unique allosteric binding site contributes to the high selectivity of **NIH-12848** for the γ -isoform of PI5P4K over the α and β isoforms.[1][3]



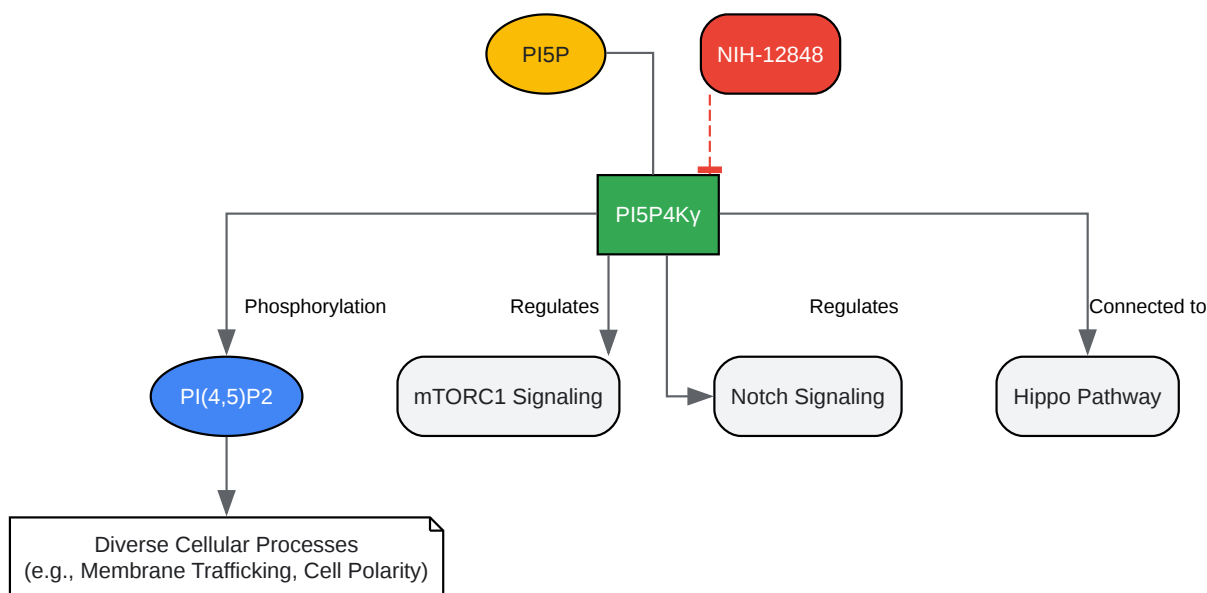
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Caption: Mechanism of allosteric inhibition of PI5P4Ky by **NIH-12848**.

PI5P4Ky Signaling Pathway

PI5P4Ky is a lipid kinase that phosphorylates PI5P at the 4'-hydroxyl position to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[9] PI(4,5)P2 is a critical second messenger involved in a multitude of cellular processes. PI5P4Ky has been implicated in several key signaling pathways:

- **mTORC1 Signaling:** PI5P4Ky is a substrate of mTORC1 and forms a negative feedback loop to regulate its activity, particularly under starvation conditions.[9]
- **Notch Signaling:** PI5P4Ky positively regulates the Notch pathway by promoting the recycling of the Notch receptor.[9][10] Pharmacological inhibition of PI5P4Ky with **NIH-12848** has been shown to suppress Notch signaling.[5]
- **Hippo Pathway:** Recent studies have connected PI5P4K activity to the regulation of the Hippo signaling pathway, a critical regulator of organ size and a pathway often dysregulated in cancer.[11]



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Caption: Overview of the PI5P4Ky signaling pathway and its inhibition.

Experimental Protocols

The characterization of **NIH-12848** and its interaction with PI5P4Ky has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro PI5P4K Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of PI5P4Ky by quantifying the incorporation of radiolabeled phosphate from ATP onto the PI5P substrate.

Materials:

- Recombinant PI5P4Ky enzyme
- PI5P substrate
- [γ - ^{32}P]ATP

- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
- Stop solution (e.g., 1 M HCl)
- Organic solvent for lipid extraction (e.g., chloroform:methanol)
- Thin-layer chromatography (TLC) plates
- Phosphorimager

Protocol:

- Prepare a reaction mixture containing kinase buffer, PI5P substrate, and the test inhibitor (e.g., **NIH-12848**) at various concentrations.
- Initiate the kinase reaction by adding recombinant PI5P4Ky enzyme and [γ -³²P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding the stop solution.
- Extract the lipids using an organic solvent.
- Spot the extracted lipids onto a TLC plate and separate them based on their polarity.
- Dry the TLC plate and expose it to a phosphor screen.
- Quantify the amount of radiolabeled PI(4,5)P₂ product using a phosphorimager.
- Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

ADP-Glo™ Kinase Assay (Bioluminescent)

This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant PI5P4Ky enzyme
- PI5P substrate
- ATP
- ADP-Glo™ Reagent
- Kinase-Glo™ Reagent
- White, opaque multi-well plates

Protocol:

- Add the kinase, substrate, ATP, and inhibitor to the wells of a multi-well plate.
- Incubate at room temperature to allow the kinase reaction to proceed.
- Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Add the Kinase-Glo™ Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal.
- Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

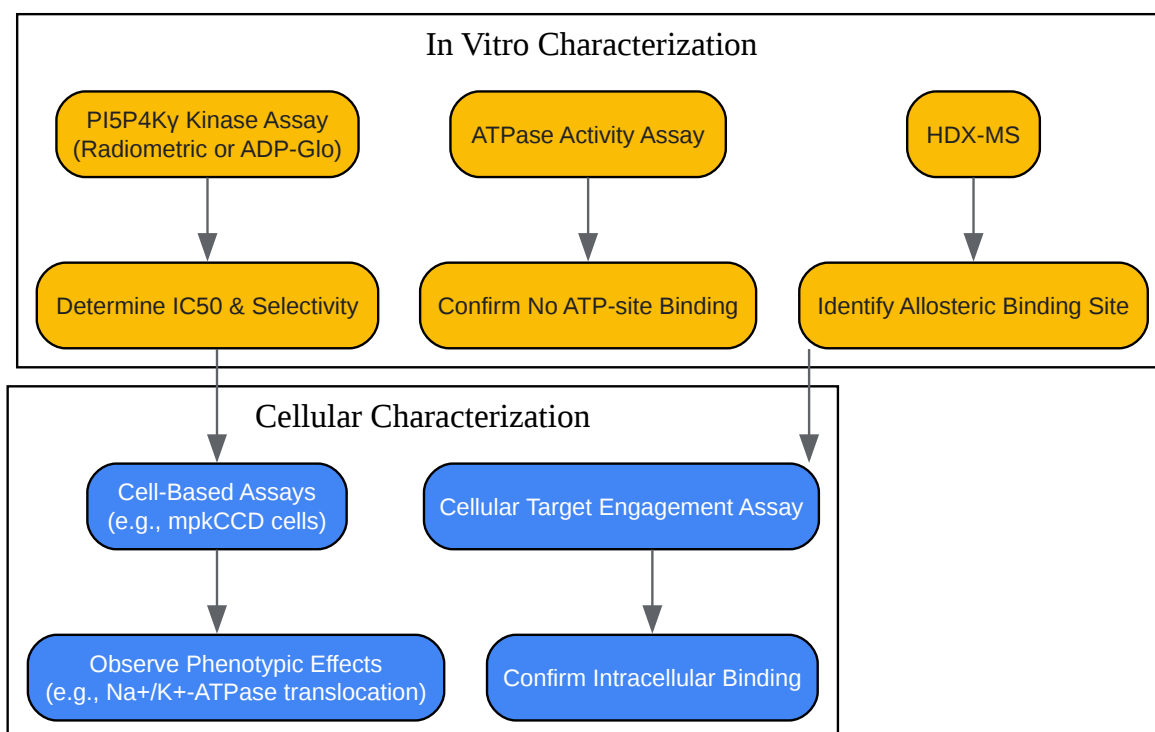
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique used to map protein-ligand interaction sites by measuring changes in the rate of deuterium exchange of backbone amide hydrogens.

Protocol:

- Incubate apo-PI5P4Ky and PI5P4Ky pre-incubated with **NIH-12848** in a D₂O-based buffer for various time points.
- Quench the exchange reaction by lowering the pH and temperature.

- Digest the protein into peptides using an online pepsin column.
- Separate the peptides by liquid chromatography and analyze them by mass spectrometry.
- Compare the deuterium uptake of peptides from the apo- and inhibitor-bound states. Regions of the protein that are protected from exchange in the presence of the inhibitor represent the binding site.^[1]



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Caption: Experimental workflow for characterizing **NIH-12848**.

Conclusion

NIH-12848 is a valuable chemical probe for studying the biological functions of PI5P4Ky. Its allosteric mechanism of action and high selectivity for the γ -isoform make it a powerful tool for dissecting the specific roles of this enigmatic kinase in various cellular signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers aiming to

utilize **NIH-12848** in their studies and for those interested in the development of novel allosteric kinase inhibitors. Further optimization of this chemical scaffold has already yielded even more potent and cell-permeable inhibitors, highlighting the therapeutic potential of targeting the allosteric site of PI5P4Ky.[4]

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